3-Fluoro-5-(trifluoromethyl)benzophenone

Beschreibung

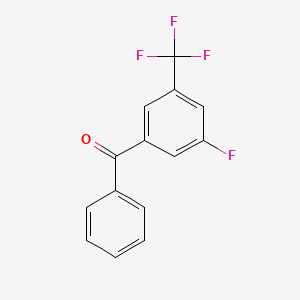

3-Fluoro-5-(trifluoromethyl)benzophenone is a fluorinated aromatic ketone with the molecular formula C₁₄H₈F₄O and a molecular weight of 268.21 g/mol . It is characterized by a benzophenone backbone substituted with a fluorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing substituents that enhance reactivity in cross-coupling and nucleophilic substitution reactions .

Structure

2D Structure

Eigenschaften

IUPAC Name |

[3-fluoro-5-(trifluoromethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O/c15-12-7-10(6-11(8-12)14(16,17)18)13(19)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGGUCPKFHIQPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372138 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239087-02-6 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(trifluoromethyl)benzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-fluoro-5-(trifluoromethyl)benzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with efficient cooling systems to manage the heat generated during the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-5-(trifluoromethyl)benzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The fluoro and trifluoromethyl groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to form the corresponding alcohol.

Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out under basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Substitution Reactions: Products include substituted benzophenones with various functional groups replacing the fluoro or trifluoromethyl groups.

Reduction Reactions: The major product is the corresponding alcohol.

Oxidation Reactions: Oxidized products include carboxylic acids or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

A. Synthesis of CETP Inhibitors

One of the primary applications of 3-Fluoro-5-(trifluoromethyl)benzophenone is in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors. These inhibitors are crucial in treating high cholesterol levels, which can lead to cardiovascular diseases. The compound acts as a key reagent in the synthetic pathway for developing these therapeutic agents .

B. Anticancer Research

Recent studies have highlighted the potential of fluorinated benzophenone derivatives, including this compound, in anticancer applications. For instance, derivatives have shown promising results in inhibiting cell proliferation in cancer cell lines, suggesting their utility as anticancer agents .

A. Acaricidal Activity

Research has indicated that compounds related to this compound exhibit acaricidal activities against pests such as Tetranychus urticae. These compounds can be synthesized to enhance their efficacy against agricultural pests, providing a potential solution for crop protection .

A. UV Filters in Cosmetics

Due to its unique structural properties, this compound is explored as a UV filter in cosmetic formulations. Its ability to absorb UV radiation makes it suitable for protecting skin from harmful solar radiation, thereby enhancing the stability and effectiveness of cosmetic products .

Data Table: Summary of Applications

Case Study 1: CETP Inhibitors Development

In a study focusing on the synthesis of CETP inhibitors using this compound, researchers demonstrated that modifying the compound's structure could significantly enhance its inhibitory activity against CETP. The study provided insights into structure-activity relationships that guide future drug development efforts.

Case Study 2: Anticancer Activity Assessment

Another research initiative evaluated the anticancer potential of various fluorinated benzophenones, including derivatives of this compound. The findings revealed that these compounds could effectively inhibit tumor growth in vitro, showcasing their potential as novel therapeutic agents.

Wirkmechanismus

The mechanism of action of 3-Fluoro-5-(trifluoromethyl)benzophenone involves its interaction with molecular targets such as enzymes and receptors. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The carbonyl group in the benzophenone moiety can form hydrogen bonds with active sites of enzymes, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- Melting Points : The 4-fluoro isomer exhibits a defined melting range (44–47°C), while data for the 3-fluoro and 2-fluoro isomers are lacking, suggesting differences in crystallinity due to substituent positioning .

- Electronic Effects : The 3-fluoro-5-CF₃ configuration creates a stronger electron-deficient aromatic ring compared to the 4-fluoro-3-CF₃ isomer, making it more reactive in electrophilic substitutions .

Comparison with Functional Group Variants

3-Fluoro-5-(trifluoromethyl)phenylacetic Acid

- Molecular Formula : C₉H₆F₄O₂

- Melting Point : 109–112°C; Boiling Point : 242°C .

- Applications : Used in synthesizing kinase inhibitors and agonists due to its carboxylic acid group, which enables conjugation with amines or alcohols .

- Safety : Irritant (Xi hazard code) with risks of skin/eye/respiratory irritation .

3-Fluoro-5-(trifluoromethyl)benzonitrile

3-Fluoro-5-(trifluoromethyl)benzamide

- CAS Number : 207986-20-7

- Purity : 97–98% .

- Applications : Pharmaceutical intermediate; the amide group facilitates hydrogen bonding in drug-receptor interactions .

Industrial and Research Implications

- Pharmaceuticals: The benzophenone and benzamide derivatives are critical in kinase inhibitor synthesis, leveraging their electron-withdrawing groups for targeted binding .

- Agrochemicals : The benzonitrile variant’s stability under harsh conditions makes it suitable for pesticide formulations .

- Material Science: Structural isomers like 4-fluoro-3-CF₃ benzophenone are explored as monomers for fluorinated polymers due to their thermal stability .

Biologische Aktivität

3-Fluoro-5-(trifluoromethyl)benzophenone (CAS No. 239087-02-6) is a fluorinated benzophenone derivative that has garnered attention in various fields, including medicinal chemistry and materials science. This article explores its biological activity, synthesizing findings from recent research studies, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula: C14H8F4O

- Molecular Weight: 292.21 g/mol

- IUPAC Name: this compound

The presence of fluorine atoms significantly influences the compound's reactivity and biological properties, enhancing its lipophilicity and potentially modulating its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances electron-withdrawing properties, which may affect the compound's binding affinity to target proteins.

Potential Mechanisms Include:

- Inhibition of Enzyme Activity: The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.

- Modulation of Signal Transduction: It may interfere with signaling pathways involved in cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity:

- Anticancer Properties:

- Anti-inflammatory Effects:

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at higher concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections.

| Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 128 - 256 |

| Clinical isolate A | 128 |

| Clinical isolate B | 256 |

Case Study 2: Anticancer Activity

In another study focusing on cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| HCT116 | 10 | 75 |

| T24T | 60 | 50 |

| UMUC3 | 150 | 30 |

Q & A

Q. What synthetic routes are recommended for preparing 3-Fluoro-5-(trifluoromethyl)benzophenone?

- Methodological Answer : Two primary approaches are derived from fluorinated benzophenone synthesis:

- Halogen Substitution : Fluorination of halogenated benzophenone precursors using agents like KF or AgF under anhydrous conditions. This method benefits from regioselectivity but requires careful control of reaction temperatures (e.g., 80–120°C) .

- Grignard Reaction : Reacting a trifluoromethyl-substituted aryl halide (e.g., 3-chloro-5-(trifluoromethyl)benzene) with a benzoyl chloride derivative in the presence of a Grignard reagent (e.g., isopropylmagnesium chloride) in THF at low temperatures (-5°C to 0°C). Yields up to 69% have been reported for analogous compounds .

Table 1 : Comparison of Synthetic Methods

| Method | Conditions | Yield | Key Challenges |

|---|---|---|---|

| Halogen Substitution | 80–120°C, anhydrous | Moderate | Regioselectivity issues |

| Grignard Reaction | -5°C, THF solvent | 69% | Sensitivity to moisture |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is critical for identifying fluorine environments. For a related compound (3,4,5-trifluorobenzophenone), ¹⁹F NMR shows distinct peaks at -63 ppm (meta-F) and -112 ppm (para-F) .

- IR Spectroscopy : Stretching frequencies for C=O (~1650 cm⁻¹) and C-F (~1100–1250 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., [M+H]⁺ = 261.05 for C₁₃H₇F₄O) .

Q. What are the critical safety considerations when handling this compound?

- Methodological Answer :

- Toxicity : Benzophenone derivatives are classified as "possibly carcinogenic" (IARC Group 2B) due to kidney and maternal toxicity observed in animal studies .

- Handling : Use fume hoods, nitrile gloves, and PPE. Avoid inhalation; store at 2–8°C in amber glass to prevent photodegradation .

Advanced Research Questions

Q. How do electron-withdrawing fluorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The trifluoromethyl (-CF₃) and fluorine groups deactivate the aromatic ring via -I and -M effects, reducing electrophilic substitution rates. However, they enhance stability in radical reactions. For Suzuki-Miyaura coupling, palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands improve yields by mitigating steric hindrance from -CF₃ .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Methodological Answer : Discrepancies in yields (e.g., 50–69%) arise from:

Q. What role does this compound play in photo-crosslinking applications?

- Methodological Answer : The benzophenone moiety undergoes UV-induced radical formation, enabling covalent bond formation with biomolecules. A study demonstrated its use in surface-independent bioglues, achieving >90% crosslinking efficiency under 365 nm UV light .

Table 2 : Applications in Material Science

| Application | Mechanism | Efficiency | Reference |

|---|---|---|---|

| Medical Adhesives | UV-induced radical crosslinking | >90% | |

| Polymer Stabilization | Radical scavenging | 75–85% |

Methodological Notes

- Data Interpretation : Conflicting spectral data (e.g., ¹H NMR shifts) may arise from solvent polarity or concentration effects. Use deuterated DMSO or CDCl₃ for consistency .

- Ecological Impact : While benzophenones show low ecological hazard potential, proper disposal via incineration (≥1000°C) is advised to prevent bioaccumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.